molecular formula C11H19NO2 B12966290 Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate

Cat. No.: B12966290
M. Wt: 197.27 g/mol
InChI Key: SXIBYFUIGBEAEF-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropane carboxylate esters. One common method includes the use of ethyl cyclopropane carboxylate and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the formation of the cyclopropane ring followed by the introduction of the piperidine group and subsequent esterification. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, and it may also participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Medicinal Chemistry Applications

This compound is primarily studied for its implications in medicinal chemistry. Its structural characteristics allow it to serve as a scaffold for designing drugs that target various diseases. Notably, research indicates that compounds with similar structures may interact with opioid receptors and neurotransmitter transporters, suggesting potential utility in pain management and treatment of neurological conditions .

Case Studies

  • Pain Modulation : In studies involving piperidine derivatives, compounds similar to this compound have shown efficacy in modulating pain pathways. For instance, derivatives have been tested for their ability to bind to opioid receptors, demonstrating significant analgesic effects in rodent models .
  • Cancer Research : Recent investigations have explored the use of this compound in cancer therapy. A study on related compounds indicated their potential to inhibit cell proliferation in glioblastoma cell lines, suggesting that this compound may also exhibit similar properties .

Interaction Studies

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for predicting its behavior within biological systems. Interaction studies have shown that the compound may affect various signaling pathways involved in cell growth and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameChemical FormulaKey Features
This compoundC12H17N O2Potential analgesic and anti-cancer properties
Ethyl 1-(piperidin-1-yl)methylcyclopropane-1-carboxylateC12H19N O2Different biological activity due to methyl group
N-EthylcarfentanilC22H30N2 O3Strong analgesic properties; related to fentanyl
N-MethylcarfentanilC21H28N2 O3Similar potency profile; used in pain management
Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylateC16H22N2 O5 SSulfonamide group introduces different reactivity

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the cyclopropane ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate is unique due to the presence of both a piperidine and a cyclopropane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its relevance in therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with a piperidine moiety, contributing to its unique pharmacological properties. The structure can be represented as follows:

C1H1O2C5H10N+C3H5\text{C}_1\text{H}_1\text{O}_2\text{C}_5\text{H}_{10}\text{N}+\text{C}_3\text{H}_5

This compound exhibits characteristics typical of piperidine derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds containing similar scaffolds have been shown to inhibit the activity of polo-like kinase 1 (Plk1), an important target in cancer therapy due to its role in cell division and proliferation .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameTargetIC50 (µM)Reference
This compoundPlk1TBD
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[4,5]thieno[2,3-d]pyrimidineNLRP3TBD

Anti-inflammatory Effects

Inhibition of the NLRP3 inflammasome has been linked to the anti-inflammatory effects of piperidine derivatives. This compound has been evaluated for its ability to modulate pyroptosis in THP-1 macrophages, showing potential in reducing inflammatory cytokine release .

Table 2: Inhibitory Effects on NLRP3 Inflammasome Activation

Compound NamePyroptosis Inhibition (%)IL-1β Release Inhibition (%)Reference
This compoundTBDTBD

Neuropharmacological Potential

The compound's interaction with dopamine receptors suggests its potential use in treating neurological disorders. Piperidine derivatives are known to influence G protein-coupled receptors (GPCRs), which are critical in mediating neurotransmitter effects .

Study on Anticancer Efficacy

A study conducted on various piperidine derivatives demonstrated that modifications to the cyclopropane ring can significantly enhance anticancer activity. The study utilized an ELISA-based assay to evaluate the binding affinity of the compounds to Plk1, revealing that certain structural modifications led to improved inhibitory effects .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. The study assessed the compound's ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. Results indicated a notable decrease in pyroptosis and IL-1β release, suggesting therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)11(5-6-11)9-3-7-12-8-4-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIBYFUIGBEAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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